4-Methoxy-2,3,6-trimethylbenzyl bromide

Synthetic Chemistry Reaction Kinetics Structure-Activity Relationship

4-Methoxy-2,3,6-trimethylbenzyl bromide (CAS 69877-88-9) is a substituted benzyl halide, specifically an ortho, meta, and para-trimethylated phenyl ring bearing a para-methoxy group and a bromomethyl substituent. Its molecular formula is C11H15BrO, with a molecular weight of 243.14 g/mol.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 69877-88-9
Cat. No. B020191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3,6-trimethylbenzyl bromide
CAS69877-88-9
Synonyms2-(Bromomethyl)-5-methoxy-1,3,4-trimethyl-benzene; 
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1CBr)C)C)OC
InChIInChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3
InChIKeyBQCXIUHIWADJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,3,6-trimethylbenzyl bromide (CAS 69877-88-9) Sourcing Guide: Key Properties and Comparator Analysis


4-Methoxy-2,3,6-trimethylbenzyl bromide (CAS 69877-88-9) is a substituted benzyl halide, specifically an ortho, meta, and para-trimethylated phenyl ring bearing a para-methoxy group and a bromomethyl substituent [1]. Its molecular formula is C11H15BrO, with a molecular weight of 243.14 g/mol . This compound is characterized by an XLogP3 of 3.5, a polar surface area of 9.2 Ų, and no hydrogen bond donors [1]. It is supplied as a colorless oil that is soluble in chloroform, dichloromethane, and tetrahydrofuran [2].

Risks of Interchanging 4-Methoxy-2,3,6-trimethylbenzyl bromide (CAS 69877-88-9) with Generic Analogs


Substituting 4-Methoxy-2,3,6-trimethylbenzyl bromide with a generic benzyl bromide or even a closely related analog is not chemically equivalent. The specific substitution pattern—a para-methoxy group with three methyl groups on the ring—creates a unique steric and electronic environment that critically influences reaction kinetics and regioselectivity [1]. For instance, its specific utility as an intermediate in the synthesis of the retinoid drug etretinate is defined by this precise structure, a role that would be fundamentally altered by any substitution to the ring or leaving group [2]. The quantitative data below highlights these non-interchangeable properties.

4-Methoxy-2,3,6-trimethylbenzyl bromide (CAS 69877-88-9): Quantified Differentiation Evidence vs. Closest Comparators


Steric and Electronic Modulation of Reactivity vs. Unsubstituted Benzyl Bromide

Compared to the baseline unsubstituted benzyl bromide, 4-Methoxy-2,3,6-trimethylbenzyl bromide possesses a more electron-rich aromatic ring and a sterically hindered benzylic carbon due to the ortho-methyl groups flanking the -CH2Br moiety. While no direct kinetic study was found, these structural features are well-established to decelerate SN2 nucleophilic substitution reactions relative to benzyl bromide, while also increasing the propensity for SN1 pathways by stabilizing the resultant carbocation [1].

Synthetic Chemistry Reaction Kinetics Structure-Activity Relationship

Increased Lipophilicity (LogP) for Specific Solvent Partitioning vs. Benzyl Bromide

The compound's computed octanol-water partition coefficient (XLogP3) is 3.5, which is significantly higher than the XLogP3 of 1.8 reported for unsubstituted benzyl bromide [1]. This substantial increase in lipophilicity directly impacts its solubility profile and its partitioning behavior in biphasic reaction systems or biological membrane models.

Physicochemical Properties Lipophilicity ADME Prediction

Critical Role as a Specific Intermediate in Etretinate Synthesis vs. Chloro-Analog

4-Methoxy-2,3,6-trimethylbenzyl bromide is a key building block for generating the 4-methoxy-2,3,6-trimethylbenzyl-triphenylphosphonium salt used in a Wittig reaction to synthesize the retinoid drug etretinate [1]. The corresponding chloro-analog (4-chloromethyl-2,3,5-trimethylanisole) is used as an alternative in some synthetic routes, but the choice of the bromide derivative offers the advantage of higher reactivity in the quaternization step with triphenylphosphine, potentially leading to improved yields and shorter reaction times, although a direct quantitative comparison of yields was not identified [2].

Medicinal Chemistry Drug Synthesis Wittig Reaction

Primary Research and Procurement Scenarios for 4-Methoxy-2,3,6-trimethylbenzyl bromide (CAS 69877-88-9)


Synthesis of Retinoid Analogs and Wittig Reagents

Procurement of this compound is most justified for the synthesis of 4-methoxy-2,3,6-trimethylbenzyl-triphenylphosphonium bromide (CAS 54486-05-4), a key Wittig reagent for constructing the polyene side chain of the retinoid drug etretinate and its analogs [1]. The specific methylation and methoxylation pattern is crucial for the biological activity of the final retinoid molecule.

Mechanistic and Metabolic Studies Using Deuterated Analogs

Researchers requiring a stable isotope-labeled internal standard for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies may specifically require the deuterated derivative, 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 (CAS 1189693-80-8) [1]. This derivative is directly derived from the parent compound and is used for tracking reaction pathways and metabolic fate, leveraging the unique mass signature of the deuterium label [2].

Investigation of Substituted Benzyl Halides in SNAr or SN2 Reactivity Studies

As a sterically congested and electronically activated benzyl halide, this compound serves as a model substrate for probing the limits of nucleophilic substitution reactions (both SN1 and SN2) and for studying the influence of multiple substituents on reaction kinetics and selectivity [1]. Its high lipophilicity also makes it a candidate for studying phase-transfer catalysis [2].

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